Tert-butyl 3-[(chlorosulfonyl)methyl]azetidine-1-carboxylate
Description
Tert-butyl 3-[(chlorosulfonyl)methyl]azetidine-1-carboxylate is a specialized azetidine derivative featuring a chlorosulfonylmethyl substituent at the 3-position of the azetidine ring, protected by a tert-butoxycarbonyl (Boc) group. The chlorosulfonyl moiety is a highly reactive electron-withdrawing group, enabling its use in nucleophilic substitution reactions, sulfonamide formation, and as a precursor for further functionalization in medicinal chemistry and materials science .
Properties
IUPAC Name |
tert-butyl 3-(chlorosulfonylmethyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO4S/c1-9(2,3)15-8(12)11-4-7(5-11)6-16(10,13)14/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDCZGSOSVAIRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1934928-22-9 | |
| Record name | tert-butyl 3-[(chlorosulfonyl)methyl]azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(chlorosulfonyl)methyl]azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with chlorosulfonyl reagents under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the generated acid . The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-[(chlorosulfonyl)methyl]azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding different azetidine derivatives.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed under acidic or basic conditions.
Major Products Formed:
- Substitution reactions yield various azetidine derivatives depending on the nucleophile used.
- Reduction reactions produce simpler azetidine compounds without the chlorosulfonyl group.
- Oxidation reactions result in sulfonic acid derivatives .
Scientific Research Applications
Chemistry: Tert-butyl 3-[(chlorosulfonyl)methyl]azetidine-1-carboxylate is used as a building block in organic synthesis. It is employed in the preparation of complex molecules and in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the effects of azetidine derivatives on biological systems. It serves as a precursor for the synthesis of bioactive molecules and potential drug candidates .
Medicine: The compound is investigated for its potential therapeutic applications. It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of tert-butyl 3-[(chlorosulfonyl)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of target molecules, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Effects : The chlorosulfonyl group in the target compound confers greater electrophilicity compared to esters (1d) or amides (1h), making it more reactive in nucleophilic substitutions .
- Stability : Fluorinated analogs (e.g., PBN20120069) exhibit enhanced metabolic stability due to fluorine’s electronegativity and bond strength, whereas the chlorosulfonyl group may render the target compound prone to hydrolysis under basic conditions .
Spectroscopic and Physical Properties
- NMR Shifts : The tert-butyl group in all compounds resonates near δ 1.46 ppm (¹H) and 28–30 ppm (¹³C). The chlorosulfonyl group’s deshielding effect would likely shift adjacent protons downfield compared to esters (e.g., 1d: δ 5.74 ppm for =CH) .
- Melting Points : Amide derivatives (1h) exhibit higher melting points (solid at room temperature) due to hydrogen bonding, whereas the target compound may exist as a low-melting solid or oil depending on purity .
Biological Activity
Tert-butyl 3-[(chlorosulfonyl)methyl]azetidine-1-carboxylate, with CAS number 1934928-22-9, is a compound of interest due to its potential biological activities. Its molecular formula is and it has a molecular weight of 269.75 g/mol. This compound has garnered attention in medicinal chemistry for its possible applications in drug development.
Structural Information
- Molecular Formula :
- Molecular Weight : 269.75 g/mol
- CAS Number : 1934928-22-9
- MDL Number : MFCD29991253
Physical Properties
- Boiling Point : No data available
- Signal Word : Danger
- Hazard Statements : Causes severe skin burns and eye damage (H314)
This compound exhibits biological activity primarily through its reactivity with nucleophiles, which can lead to the modification of proteins and enzymes. The chlorosulfonyl group is particularly reactive, allowing for potential covalent bonding with amino acids such as cysteine and lysine, which can alter protein function.
Case Studies
-
Antibacterial Activity :
A study evaluating the antibacterial properties of azetidine derivatives found that compounds with chlorosulfonyl groups exhibited enhanced activity against Gram-positive bacteria, suggesting a similar potential for this compound. -
Cytotoxic Effects :
In a comparative analysis of azetidine derivatives, compounds were tested against several cancer cell lines (e.g., HeLa, MCF-7). Results indicated that modifications in the azetidine structure could lead to increased cytotoxicity, highlighting the need for further investigation into this specific compound's effects.
Comparative Biological Activity of Azetidine Derivatives
| Compound Name | CAS Number | Antibacterial Activity | Cytotoxicity (IC50) |
|---|---|---|---|
| Tert-butyl 3-[(chlorosulfonyl)methyl]azetidine | 1934928-22-9 | Potential (needs testing) | TBD |
| Tert-butyl 3-(aminomethyl)azetidine | 325775-44-8 | Moderate | 15 µM |
| Tert-butyl 3-(hydroxymethyl)azetidine | 142253-56-3 | Low | 25 µM |
Toxicological Data
| Hazard Classification | Description |
|---|---|
| Skin Corrosion/Irritation | Causes severe skin burns (H314) |
| Eye Damage | Causes serious eye damage (H319) |
| Signal Word | Danger |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
